Gly-Phe-Gly-Aldehyde semicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gly-Phe-Gly-Aldehyde semicarbazone can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH) . The structure of the products is confirmed using Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves the use of semicarbazide derivatives, which are synthesized through similar one-pot reactions .
Chemical Reactions Analysis
Types of Reactions
Gly-Phe-Gly-Aldehyde semicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenylisocyanate, and methanol . The reaction conditions typically involve room temperature and standard laboratory settings .
Major Products Formed
The major products formed from these reactions are semicarbazone derivatives, which exhibit various biological activities .
Scientific Research Applications
Gly-Phe-Gly-Aldehyde semicarbazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Gly-Phe-Gly-Aldehyde semicarbazone involves its behavior as a chelating ligand due to the presence of nitrogen and oxygen atoms and electron delocalization along the semicarbazone moiety . This allows it to form complexes with various metal ions, which exhibit different biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazones: These compounds are similar to semicarbazones but contain sulfur atoms.
Semicarbazide Derivatives: These include various semicarbazone complexes with metals like nickel, copper, and ruthenium, which exhibit antifungal, antioxidant, and anticancer activities.
Uniqueness
Gly-Phe-Gly-Aldehyde semicarbazone is unique due to its specific peptide structure and the presence of the aldehyde semicarbazone moiety, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C14H20N6O3 |
---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2E)-2-(carbamoylhydrazinylidene)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C14H20N6O3/c15-9-12(21)19-11(8-10-4-2-1-3-5-10)13(22)17-6-7-18-20-14(16)23/h1-5,7,11H,6,8-9,15H2,(H,17,22)(H,19,21)(H3,16,20,23)/b18-7+/t11-/m0/s1 |
InChI Key |
LMBXWLGKUIYESA-TUVHXFJTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC/C=N/NC(=O)N)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC=NNC(=O)N)NC(=O)CN |
Origin of Product |
United States |
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